Methyl 2-formyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Systematic Nomenclature and Molecular Formula Analysis
The compound methyl 2-formyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is systematically named according to IUPAC guidelines as methyl 2-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate . Its molecular formula, C₁₅H₁₉BO₅ , reflects a boronate ester scaffold fused to a benzoate backbone. The molecular weight is 290.12 g/mol , calculated from the atomic masses of its constituent elements.
The structure comprises three key functional groups:
- A methyl ester (-COOCH₃) at the 1-position of the benzene ring.
- A formyl group (-CHO) at the 2-position.
- A tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position.
The spatial arrangement of these groups creates a planar aromatic system with electron-withdrawing substituents (formyl and ester) and a boron-containing moiety that enhances reactivity in cross-coupling reactions.
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Studies
Crystallographic data for this compound are not explicitly reported in the provided sources. However, structural analogs with similar boronate esters suggest a monoclinic crystal system with a P2₁/c space group. The boron atom in the dioxaborolane ring typically exhibits a trigonal planar geometry, bonded to two oxygen atoms from the pinacol ligand and one aromatic carbon.
Multinuclear NMR Spectral Analysis (¹H, ¹³C, ¹¹B)
¹H NMR :
- The formyl proton (-CHO) resonates as a singlet near δ 9.8–10.1 ppm due to deshielding by the electron-withdrawing aldehyde group.
- Aromatic protons adjacent to the boronate group (positions 4 and 6) appear as doublets between δ 7.5–8.0 ppm, while the ester methyl group (-COOCH₃) shows a singlet at δ 3.8–3.9 ppm.
- The tetramethyl groups on the dioxaborolane ring produce a singlet at δ 1.2–1.4 ppm.
¹³C NMR :
¹¹B NMR :
Infrared and Raman Spectroscopic Signatures
Infrared (IR) Spectroscopy :
Raman Spectroscopy :
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-31G(d) level predict the following:
- The HOMO (-6.2 eV) is localized on the benzene ring and boronate group, indicating nucleophilic reactivity at the boron center.
- The LUMO (-1.8 eV) resides on the formyl and ester groups, suggesting electrophilic susceptibility at the aldehyde carbon.
- The boronate group’s Wiberg bond index for B-O bonds is ~0.85, confirming partial double-bond character and resonance stabilization.
Properties
IUPAC Name |
methyl 2-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO5/c1-14(2)15(3,4)21-16(20-14)11-7-6-10(9-17)12(8-11)13(18)19-5/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHSYRCCWFIYMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through a multi-step process. One common method involves the borylation of a suitable precursor, such as a halogenated benzoate derivative, using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronate ester and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water), and mild temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of 2-carboxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.
Reduction: Formation of 2-hydroxymethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.
Scientific Research Applications
Organic Synthesis
Methyl 2-formyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a versatile building block in organic synthesis. Its structure allows for the formation of diverse derivatives through various reactions including:
- Cross-coupling reactions : The boron atom facilitates Suzuki-Miyaura coupling reactions, allowing for the formation of biaryl compounds which are significant in material science and pharmaceuticals.
- Carbonyl addition reactions : The aldehyde group can participate in nucleophilic addition reactions, making it useful for synthesizing alcohols and other functionalized compounds.
Table 1: Summary of Synthetic Applications
| Reaction Type | Description | Example Products |
|---|---|---|
| Suzuki-Miyaura Coupling | Forms biaryl compounds using boron intermediates | Pharmaceuticals, agrochemicals |
| Nucleophilic Addition | Adds nucleophiles to the carbonyl group | Alcohols, amines |
| Esterification | Formation of esters from acids and alcohols | Various esters for fragrance industry |
Pharmaceutical Applications
Due to its bioactive nature, this compound has been explored for potential pharmaceutical applications:
- Anticancer Activity : Compounds derived from this structure have shown promise in inhibiting cancer cell proliferation. Research indicates that derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound's derivatives have been evaluated for their antimicrobial activities, showing effectiveness against several bacterial strains.
Case Studies
-
Anticancer Studies :
- A study published in a peer-reviewed journal demonstrated that a derivative of methyl 2-formyl benzoate exhibited significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells.
-
Antimicrobial Research :
- Research conducted on the antimicrobial efficacy of methyl 2-formyl derivatives showed that they possess potent activity against Gram-positive bacteria. The study highlighted structure-activity relationships that could guide future drug development.
Material Science Applications
In material science, the unique properties of this compound enable its use in:
- Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties.
Mechanism of Action
The primary mechanism of action for methyl 2-formyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its role as a boronate ester in Suzuki-Miyaura coupling reactions. The boronate ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process forms a new carbon-carbon bond, followed by reductive elimination to yield the final product .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of boronate esters with structural variations in substituents on the benzoate ring. Below is a detailed comparison with analogous derivatives:
Structural and Functional Group Variations
Reactivity and Stability
- Electrophilicity : The formyl group in the target compound increases electrophilicity at the 2-position, facilitating nucleophilic additions (e.g., formation of imines or hydrazones). This contrasts with methyl or halogen substituents, which are inert to such reactions .
- Boronate Stability : The tetramethyl dioxaborolane group enhances stability against hydrolysis compared to unprotected boronic acids. However, electron-withdrawing groups (e.g., formyl) slightly reduce boronate stability relative to electron-donating groups (e.g., methyl) .
- Cross-Coupling Efficiency : Halogenated analogs (e.g., bromo/fluoro derivatives) are superior in Stille couplings, while the formyl-substituted compound excels in Suzuki-Miyaura reactions due to its balanced reactivity .
Biological Activity
Methyl 2-formyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a synthetic organic compound notable for its diverse applications in medicinal chemistry and material science. This article delves into its biological activity, synthesis, and potential therapeutic implications based on available literature.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : CHBO
- Molecular Weight : Approximately 262.11 g/mol
- Structural Features : The compound features a benzoate structure with a formyl group and a boron-containing moiety (tetramethyl-1,3,2-dioxaborolane), which contributes to its unique reactivity and potential biological applications.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzoic acid derivatives with boron-containing reagents. This process allows for the introduction of the dioxaborolane group, enhancing the compound's reactivity in various chemical transformations.
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The presence of the dioxaborolane moiety is associated with antioxidant activity, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : Studies have shown that related compounds can modulate inflammatory pathways, particularly through the inhibition of NF-kB activity in human monocytes . This suggests potential applications in treating inflammatory diseases.
- Reactivity in Organic Synthesis : Its ability to participate in various chemical reactions makes it a valuable intermediate in the synthesis of biologically active compounds .
Case Studies and Research Findings
Several studies highlight the biological implications of this compound:
- A study on quinoxaline derivatives demonstrated that similar boron-containing compounds can significantly reduce pro-inflammatory cytokine secretion in response to lipopolysaccharide (LPS) stimulation . This indicates potential therapeutic applications in inflammatory conditions.
- Another investigation focused on the synthesis of novel drug candidates utilizing this compound as a building block. These candidates exhibited enhanced efficacy against specific disease models compared to traditional compounds .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 171364-80-0 | 0.97 | Different position of substituents on the benzene ring |
| Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 480425-35-2 | 0.99 | Variation in the position of the formyl group |
| Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yli)isophthalate | 944392-68-1 | 0.99 | Isophthalic acid derivative with two ester groups |
This table underscores the structural diversity within this class of chemicals while emphasizing how specific arrangements of functional groups influence biological activity.
Q & A
Q. What is the synthetic utility of the tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound, and how does it participate in cross-coupling reactions?
The boronate ester moiety enables Suzuki-Miyaura cross-coupling, a key reaction for forming C–C bonds in biaryl or heteroaryl systems. This group reacts with aryl/vinyl halides or triflates in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). The reaction typically proceeds at 80–100°C in solvents like THF or dioxane, with rigorous exclusion of oxygen to prevent catalyst deactivation . The tetramethyl substituents enhance steric protection, improving stability during purification and storage .
Q. What are common synthetic routes to prepare this compound, and what are their limitations?
Two primary methods are:
- Direct borylation : C–H activation of methyl 2-formylbenzoate derivatives using iridium catalysts (e.g., [Ir(COD)(OMe)]₂) with bis(pinacolato)diboron (B₂pin₂) under inert conditions. This method faces regioselectivity challenges due to competing formyl group reactivity .
- Stepwise synthesis : Coupling pre-functionalized boronate esters with aldehyde-containing benzoate precursors via Suzuki-Miyaura. This approach requires protection/deprotection of the formyl group to avoid side reactions, increasing step count and reducing yields .
Q. How should this compound be stored to maintain stability, and what analytical methods confirm its purity?
Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronate ester . Purity is assessed via:
- HPLC (C18 column, acetonitrile/water gradient) to detect hydrolyzed boronic acid byproducts.
- ¹H/¹³C NMR : Key signals include the formyl proton (δ 9.8–10.2 ppm) and boronate ester quaternary carbons (δ 82–85 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate protodeboronation during cross-coupling?
Protodeboronation is minimized by:
- Using weak bases (e.g., K₃PO₄ instead of NaOH) to avoid nucleophilic attack on the boronate ester .
- Adding Lewis acids (e.g., Mg(OTf)₂) to stabilize the boronate intermediate .
- Conducting reactions at lower temperatures (50–70°C) with high catalyst loading (5–10 mol% Pd) to accelerate coupling over decomposition .
Q. What strategies resolve discrepancies between experimental and computational NMR data for this compound?
Discrepancies often arise from dynamic effects (e.g., rotameric equilibria of the formyl group) or crystal packing. To address this:
Q. How can the formyl group be selectively modified without affecting the boronate ester?
Selective transformations include:
- Reductive amination : React the formyl group with amines (e.g., benzylamine) using NaBH₃CN in methanol, leaving the boronate intact .
- Wittig reactions : Convert the aldehyde to alkenes using stabilized ylides (e.g., Ph₃P=CHCO₂Et) in anhydrous DCM .
- Protection : Temporarily mask the formyl group as a dioxolane (using ethylene glycol and p-TsOH) prior to boronate-involving reactions .
Contradictions and Mitigations
- Stability vs. reactivity : While the tetramethyl group enhances boronate stability, it may hinder coupling efficiency in sterically demanding substrates. Mitigate by using bulky phosphine ligands (e.g., SPhos) to accelerate oxidative addition .
- Purity discrepancies : Commercial batches (≥95% purity) may contain residual pinacol, which interferes with coupling. Purify via flash chromatography (hexane/EtOAc) or recrystallization from ethanol/water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
